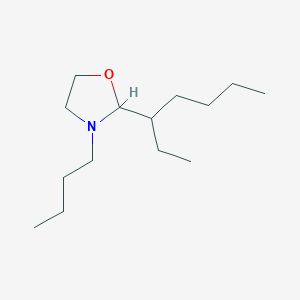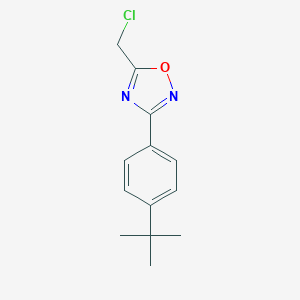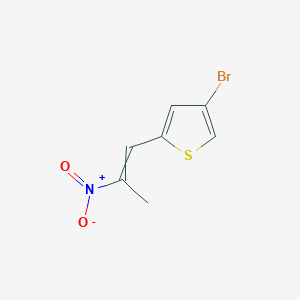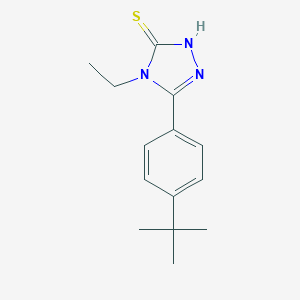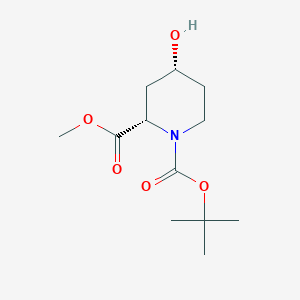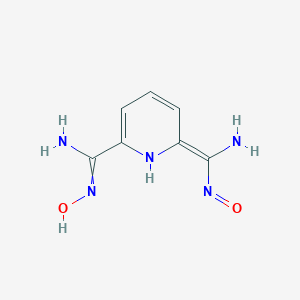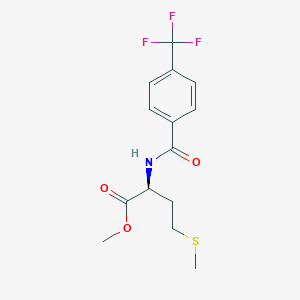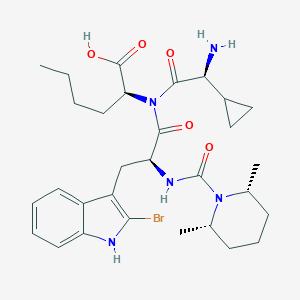
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, also known as MDL-101,002, is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Mécanisme D'action
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine exerts its effects through the modulation of specific molecular targets, including neurotransmitter receptors, cancer cell signaling pathways, and immune cell receptors. The exact mechanism of action of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine varies depending on the specific target being modulated.
Effets Biochimiques Et Physiologiques
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the inhibition of cancer cell growth and proliferation, and the modulation of immune cell function. These effects are mediated through the specific molecular targets that N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine interacts with.
Avantages Et Limitations Des Expériences En Laboratoire
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has several advantages for use in lab experiments, including its high potency and specificity for its molecular targets, as well as its ability to be synthesized using solid-phase peptide synthesis. However, there are also limitations to the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in lab experiments, including its potential toxicity and the need for specialized reagents and equipment for its synthesis and use.
Orientations Futures
There are several potential future directions for the study of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, including further investigations into its potential applications in neuroscience, oncology, and immunology, as well as the development of novel derivatives with improved potency and specificity. Additionally, the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in combination with other compounds may have synergistic effects and could lead to the development of new therapeutic strategies for a variety of diseases.
Méthodes De Synthèse
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine is synthesized using a solid-phase peptide synthesis method, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine requires the use of specialized reagents and equipment, as well as a thorough understanding of peptide chemistry.
Applications De Recherche Scientifique
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied extensively for its potential applications in various fields of science, including neuroscience, oncology, and immunology. In neuroscience, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In oncology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been investigated for its potential to inhibit cancer cell growth and proliferation. In immunology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied for its ability to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
166735-10-0 |
|---|---|
Nom du produit |
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Formule moléculaire |
C30H42BrN5O5 |
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-2-cyclopropylacetyl]-[(2S)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H42BrN5O5/c1-4-5-13-24(29(39)40)36(28(38)25(32)19-14-15-19)27(37)23(34-30(41)35-17(2)9-8-10-18(35)3)16-21-20-11-6-7-12-22(20)33-26(21)31/h6-7,11-12,17-19,23-25,33H,4-5,8-10,13-16,32H2,1-3H3,(H,34,41)(H,39,40)/t17-,18+,23-,24-,25-/m0/s1 |
Clé InChI |
DNMXWWIEJAFXLJ-YBGNPTCXSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)N(C(=O)[C@H](CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3[C@@H](CCC[C@@H]3C)C)C(=O)[C@H](C4CC4)N |
SMILES |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
SMILES canonique |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
Autres numéros CAS |
166735-10-0 |
Synonymes |
BQ 928 BQ-928 N-cis-2,6-dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
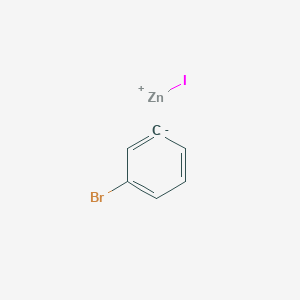
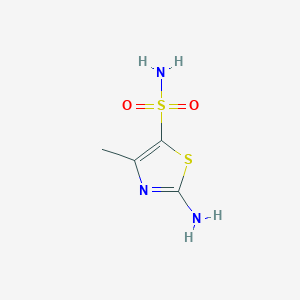
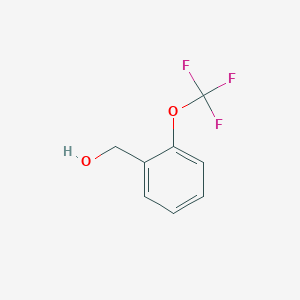
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
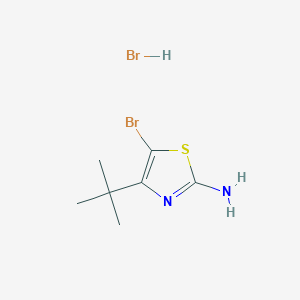
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
